2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C14H9N3O2 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)10-7-12(11-3-1-2-5-16-11)17-13-8-15-6-4-9(10)13/h1-8H,(H,18,19) |
InChI Key |
GICVWSFPXYIJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Keto Ester Intermediate
The α-keto ester is prepared via directed ortho-lithiation of a pivaloyl-protected aminopyridine (e.g., 92–95 ). Treatment with n-BuLi/TMEDA at −78°C generates a dianion, which is quenched with diethyl oxalate to yield the α-keto ester (97–100 ). This step achieves regioselectivity critical for subsequent cyclization:
Cyclization to 1,7-Naphthyridine
The α-keto ester undergoes Pfitzinger cyclization in aqueous NaOH or KOH at 80–100°C. Base-mediated hydrolysis of the ester precedes decarboxylation, forming the naphthyridine core (45–50 ). However, competing decarboxylation can reduce yields, necessitating optimized conditions:
Replacing the pivaloyl group with a Boc carbamate mitigates premature decarboxylation, improving yields from 25% to 65%.
Suzuki-Miyaura Coupling for Pyridin-2-yl Substituent Installation
The pyridin-2-yl group is introduced via palladium-catalyzed cross-coupling. This method leverages boronic acid derivatives and halogenated naphthyridines, offering superior regiocontrol compared to classical nucleophilic substitution.
Halogenation of Naphthyridine
Bromination or iodination at position 2 of the naphthyridine core is achieved using phosphorus oxychloride or NBS in DMF. For example, treatment of 1,7-naphthyridine-4-carboxylate with POBr₃ in acetonitrile affords the 2-bromo derivative (102 ):
Coupling with Pyridin-2-ylboronic Acid
The bromonaphthyridine reacts with pyridin-2-ylboronic acid under Suzuki conditions. A representative protocol uses Pd(dba)₂, XantPhos, and Cs₂CO₃ in a CPME/H₂O solvent system:
| Component | Amount (mol%) | Role |
|---|---|---|
| Pd(dba)₂ | 2.5 | Catalyst |
| XantPhos | 5.0 | Ligand |
| Cs₂CO₃ | 100 | Base |
| Pyridin-2-ylboronic acid | 105 | Coupling partner |
This method achieves 70–85% yield, with the ester group at position 4 remaining intact for subsequent hydrolysis.
Ester Hydrolysis to Carboxylic Acid
The methyl or ethyl ester at position 4 is hydrolyzed to the carboxylic acid under acidic or basic conditions. Traditional methods using NaOH or HCl often lead to side reactions, but TMS-diazomethane-assisted methylation followed by mild hydrolysis improves selectivity:
Two-Step Hydrolysis Protocol
-
Esterification : Treat the cyclized product with TMS-diazomethane in MeOH to stabilize the ester.
-
Hydrolysis : Use LiOH in THF/H₂O at 50°C for 4 h to yield the carboxylic acid.
| Condition | Time (h) | Yield (%) |
|---|---|---|
| LiOH, 50°C | 4 | 90 |
| HCl (conc.), reflux | 6 | 65 |
Alternative Synthetic Routes
Direct Cyclization with Preinstalled Pyridyl Groups
An alternative approach condenses 2-aminopyridine derivatives with α-keto acids containing pyridyl substituents. However, this method struggles with regioselectivity, often yielding 1,8-naphthyridine byproducts.
Solid-Phase Synthesis
Recent patents describe polymer-supported synthesis using Wang resin-bound aminopyridines. While scalable, this method requires specialized equipment and affords moderate yields (50–60%).
Challenges and Optimization Strategies
Regioselectivity in Pfitzinger Cyclization
Early routes suffered from competing 1,8-naphthyridine formation. Switching from pivaloyl to Boc protection enhances ortho-lithiation efficiency, favoring 1,7-regioisomers.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. It has been studied for its antimicrobial , anticancer , and antifibrotic properties:
- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness comparable to established antibiotics against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Potential : The compound's derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit cell cycle progression in various cancer types, highlighting their role as potential anticancer agents .
Chemical Synthesis
2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds through various synthetic pathways:
- Building Block for Complex Molecules : Its structure allows for the modification and synthesis of new compounds with tailored biological activities .
Biological Studies
The compound has been investigated for its interactions with biological targets:
- Collagen Synthesis Inhibition : Studies have shown that this compound can inhibit collagen expression in hepatic stellate cells, suggesting potential applications in treating fibrosis .
Industrial Applications
The unique properties of this compound make it suitable for various industrial uses:
- Material Science : Its chemical properties allow it to be utilized in developing new materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1,7-Naphthyridine vs. 1,8-Naphthyridine Derivatives
- 2-Phenyl-1,8-naphthyridine-4-carboxylic acid (CAS: 298189-53-4, MW: 250.25 g/mol) differs in the naphthyridine ring position (1,8 vs. 1,7) and substituents (phenyl vs. pyridin-2-yl).
- 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (): The 3-carboxylic acid group and 4-chlorobenzyl substitution enhance lipophilicity (ClogP ≈ 2.8) compared to the target compound (ClogP ≈ 1.2), influencing membrane permeability .
Substituent Variations in 1,7-Naphthyridines
- F51 (2-([1,1'-biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic acid, MW: 340.37 g/mol): The biphenyl group increases steric bulk and hydrophobicity, improving target selectivity in kinase inhibition but reducing aqueous solubility (≤0.1 mg/mL) .
- BAY-091 (60) (): Incorporates a 2′-fluoro-3′-methylbiphenyl group, enhancing metabolic stability (t₁/₂ > 6 h in human liver microsomes) compared to the pyridin-2-yl-substituted target compound .
Physicochemical Properties
The target compound’s lower logP and higher solubility make it more suitable for aqueous formulations than biphenyl-substituted analogues like F51. Its pKa (3.1) suggests ionization at physiological pH, enhancing bioavailability .
Biological Activity
2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its unique structure combines a pyridine ring with a naphthyridine framework, featuring a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C14H9N3O2
- Molecular Weight : 251.24 g/mol
- Structural Characteristics : The presence of nitrogen atoms contributes to its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
-
Neuroprotective Effects :
- Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases .
Antimicrobial Efficacy
A study highlighted the effectiveness of naphthyridine derivatives against multidrug-resistant strains. For instance, a related compound demonstrated high antibacterial activity against Enterococcus strains, suggesting that structural modifications can enhance efficacy .
Cytotoxicity in Cancer Cells
Research involving various naphthyridine derivatives showed promising results in inhibiting cell proliferation in cancer cell lines. The cytotoxicity was assessed using standard assays, revealing that certain derivatives had lower IC50 values, indicating greater potency .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Chloro-1,8-naphthyridin-2(1H)-one | Chlorine substitution on an 8-membered ring | Exhibits antibacterial properties | Antimicrobial |
| 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Hydroxyl group at position 7 enhances solubility | Known for neuroprotective effects | Neuroprotective |
| 8-Bromo-1,6-naphthyridine-3-carboxylic acid | Bromine substitution affects electronic properties | Displays unique reactivity patterns | Anticancer |
| 6-Methoxy-1,5-naphthyridin-4-ol | Methoxy group increases lipophilicity | Potential use in drug delivery systems | Various therapeutic uses |
Q & A
Q. What advanced characterization techniques resolve crystallographic ambiguities in naphthyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
